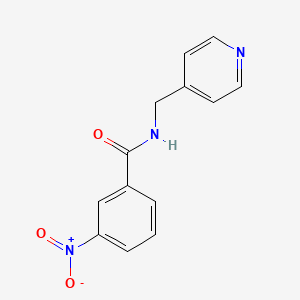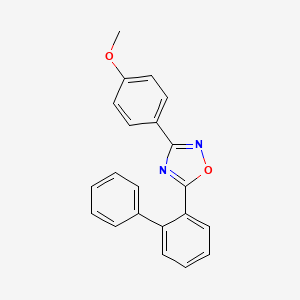
1-(3-bromobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves its selective binding to the dopamine D3 receptor and modulation of its activity. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By selectively targeting the D3 receptor, 1-(3-bromobenzyl)-4-piperidinecarboxamide may be able to modulate the activity of this system and potentially treat disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can selectively bind to the dopamine D3 receptor with high affinity and modulate its activity. In vivo studies in animal models have shown that it can reduce drug-seeking behavior and improve cognitive function in certain tasks. 1-(3-bromobenzyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-bromobenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using 1-(3-bromobenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds that target the D3 receptor. This may limit its usefulness in certain experiments where high potency is required.
Direcciones Futuras
There are several future directions for research on 1-(3-bromobenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-(3-bromobenzyl)-4-piperidinecarboxamide that can selectively target the D3 receptor with higher affinity. Another area of research is the investigation of the potential therapeutic applications of 1-(3-bromobenzyl)-4-piperidinecarboxamide in other areas, such as Parkinson's disease and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 3-bromobenzylamine with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 1-(3-bromobenzyl)-4-piperidinecarboxamide in high purity.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. It has been studied for its effects on the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to selectively bind to the D3 receptor and modulate its activity, making it a promising candidate for the development of new treatments for these disorders.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLLVQDSAFVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)



![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)



![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)